
(4-nitrophenyl)(pentafluorophenyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-nitrophenyl)(pentafluorophenyl)amine, commonly known as NPFPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. NPFPA is a highly reactive and versatile compound that can be used in various fields of study, including organic chemistry, biochemistry, and medicinal chemistry.
作用機序
The mechanism of action of NPFPA is not fully understood, but it is believed to involve the formation of covalent bonds with target molecules. NPFPA can react with various functional groups, including primary and secondary amines, thiols, and hydroxyl groups. The covalent bonds formed between NPFPA and target molecules can lead to the inhibition of enzyme activity, protein degradation, and cell death.
Biochemical and Physiological Effects:
NPFPA has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that NPFPA can inhibit the activity of various enzymes, including proteases and kinases. In vivo studies have shown that NPFPA can induce cell death in cancer cells and inhibit viral replication. However, the physiological effects of NPFPA on humans are not fully understood, and further studies are needed to assess its safety and efficacy.
実験室実験の利点と制限
NPFPA has several advantages for lab experiments, including its high reactivity, stability, and versatility. NPFPA can react with various functional groups, making it a useful reagent for the synthesis of various compounds. However, NPFPA has some limitations, including its potential toxicity and the need for careful handling. NPFPA should be handled with care, and appropriate safety measures should be taken to avoid exposure.
将来の方向性
There are several future directions for the study of NPFPA. One potential direction is the development of new drugs targeting various diseases, including cancer and viral infections. NPFPA has shown promising results in preclinical studies, and further studies are needed to assess its potential as a therapeutic agent. Another potential direction is the study of NPFPA as a probe for protein-ligand interactions and enzyme kinetics. NPFPA has unique properties that make it a useful tool for studying biochemical processes. Overall, NPFPA has significant potential for various applications in scientific research, and further studies are needed to fully explore its properties and potential.
合成法
NPFPA can be synthesized through a simple and efficient process that involves the reaction of pentafluorobenzene and 4-nitroaniline. The reaction is catalyzed by palladium and takes place under mild conditions. The resulting product is a yellow crystalline solid that is highly pure and stable. The synthesis method of NPFPA is well-established, and the compound can be produced in large quantities with high yield.
科学的研究の応用
NPFPA has been extensively studied for its potential applications in various fields of research. In organic chemistry, NPFPA is used as a versatile reagent for the synthesis of various compounds, including amino acids, peptides, and heterocycles. In biochemistry, NPFPA is used as a probe to study protein-ligand interactions and enzyme kinetics. In medicinal chemistry, NPFPA is used as a lead compound for the development of new drugs targeting various diseases, including cancer and viral infections.
特性
IUPAC Name |
2,3,4,5,6-pentafluoro-N-(4-nitrophenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F5N2O2/c13-7-8(14)10(16)12(11(17)9(7)15)18-5-1-3-6(4-2-5)19(20)21/h1-4,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLXEIUTPLQBQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C(=C(C(=C2F)F)F)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F5N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4-dimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5135400.png)
![N~1~-allyl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5135402.png)
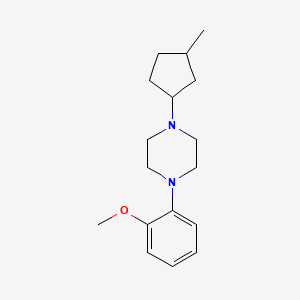
![2-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5135405.png)


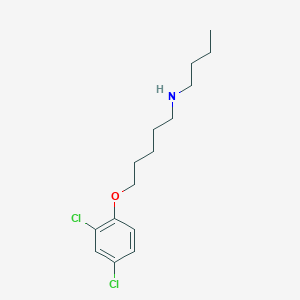
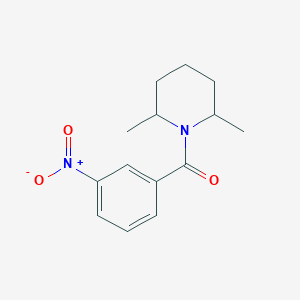
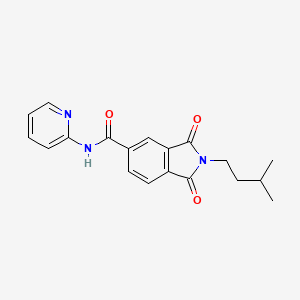
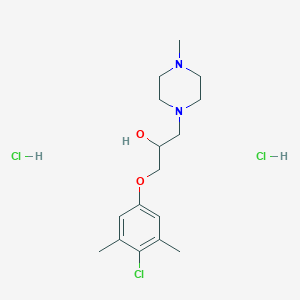
![N~2~-(3,5-dichlorophenyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5135444.png)
![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide](/img/structure/B5135450.png)
![6-(3-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5135463.png)